molecular formula C16H31N3O3 B15312123 Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate

Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate

Cat. No.: B15312123
M. Wt: 313.44 g/mol
InChI Key: IORFCCPTQWSCMX-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. The presence of both piperazine and piperidine rings in its structure makes it a versatile intermediate in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-(piperidin-4-yloxy)ethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[2-(piperidin-4-yloxy)ethyl]piperazine-1-carboxylate is unique due to the presence of both piperazine and piperidine rings, which provide a distinct set of chemical properties and biological activities.

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl 4-(2-piperidin-4-yloxyethyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H31N3O3/c1-16(2,3)22-15(20)19-10-8-18(9-11-19)12-13-21-14-4-6-17-7-5-14/h14,17H,4-13H2,1-3H3

InChI Key

IORFCCPTQWSCMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2CCNCC2

Origin of Product

United States

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